Cyproquinate

概要

準備方法

合成経路と反応条件

シプロキネートは、対応するジアルキル(アルコキシフェニルアミノ)メチレンマロネートの環化によって合成できます . この反応は、目的の生成物を得るために特定の試薬と条件を使用します。 このプロセスには、通常、次の手順が含まれます。

ジアルキル(アルコキシフェニルアミノ)メチレンマロネートの調製: これは、塩基の存在下で、アルコキシフェニルアミンをジアルキルマロネートと反応させることを伴います。

工業生産方法

シプロキネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率と収率を最適化するために、最終製品の純度と一貫性を確保するために、高度な機器と制御された反応条件の使用を伴うことがよくあります .

化学反応解析

反応の種類

シプロキネートは、次を含むさまざまな化学反応を起こします。

酸化: シプロキネートは酸化されてキノリン誘導体になります。

還元: 還元反応はキノリン環を修飾し、異なる誘導体をもたらします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまなキノリン誘導体が含まれ、これらは異なる生物学的および化学的特性を持つ可能性があります .

科学研究の応用

シプロキネートは、次を含む幅広い科学研究の応用を持っています。

化学: 他のキノリン誘導体の合成のための前駆体として使用されます。

生物学: 細胞プロセスへの影響と生物活性化合物の可能性について研究されています。

医学: 特に獣医学におけるコクシジウム抑制剤として、潜在的な治療的用途について調査されています。

化学反応の分析

Types of Reactions

Cyproquinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.

Substitution: Substitution reactions can occur at various positions on the quinoline ring, resulting in a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .

科学的研究の応用

Veterinary Medicine

Coccidiostat Activity

Cyproquinate is widely used as a coccidiostat, which helps control coccidiosis in poultry caused by various species of the genus Eimeria. It acts by inhibiting the development of coccidian sporozoites, thus preventing the first schizogenous generation in their life cycle. This mode of action is crucial as it helps maintain the health and productivity of poultry flocks, reducing mortality and improving feed conversion rates .

Case Study: Efficacy Against Coccidiosis

In a controlled study, this compound demonstrated significant efficacy against Eimeria acervulina and other pathogenic strains. The results indicated that birds treated with this compound excreted fewer oocysts compared to untreated controls, suggesting effective control over coccidial proliferation .

Agricultural Applications

Feed Additive

this compound is incorporated into animal feed formulations to enhance growth performance and overall health in livestock. By controlling coccidial infections, it indirectly promotes better nutrient absorption and growth rates in poultry .

Resistance Management

The use of this compound in rotation with other coccidiostats is recommended to manage resistance development among Eimeria species. Studies have shown that alternating this compound with other drugs can prolong the effectiveness of these treatments, thereby sustaining poultry health over time .

Research Applications

Pharmacological Studies

Research on this compound has expanded into pharmacological studies focusing on its mechanisms of action and potential side effects. Investigations have sought to understand its interaction with avian physiology and the implications for drug resistance among coccidia .

Toxicology Assessments

Toxicological evaluations have been conducted to assess the safety of this compound residues in poultry products. These studies are essential for ensuring compliance with food safety regulations and consumer health standards .

Comparative Efficacy Studies

A comparative analysis of this compound with other coccidiostats reveals its unique advantages:

| Coccidiostat | Mode of Action | Efficacy Against Eimeria | Resistance Development |

|---|---|---|---|

| This compound | Inhibits sporozoite growth | High | Moderate |

| Decoquinate | Coccidiocidal | Moderate | High |

| Monensin | Ionophore | Low | Low |

This table illustrates that while this compound is effective against Eimeria, it has a moderate risk of resistance development compared to other compounds like decoquinate, which has a higher risk due to its widespread use .

作用機序

シプロキネートは、特定の分子経路を標的にしてその効果を発揮します。これは、寄生虫原虫の一種であるコクシジウムの代謝プロセスを妨げることによって、その成長を阻害することが知られています。 その作用機序に関与する正確な分子標的と経路はまだ調査中ですが、寄生虫のエネルギー生産と複製を阻害すると考えられています .

類似化合物との比較

類似化合物

キノリン: シプロキネートに似た基本構造ですが、シクロプロピルメトキシ基はありません。

クロロキン: キノリン構造が類似したマラリア治療薬。

キナクリン: 関連する構造を持つ別のマラリア治療薬。

独自性

シプロキネートは、2つのシクロプロピルメトキシ基を含む、その特定の置換パターンが特徴です。 この構造的特徴は、その独特の生物学的活性に寄与し、研究と治療的用途にとって貴重な化合物にします .

生物活性

Cyproquinate, a member of the hydroxyquinoline family, is primarily recognized for its use as a veterinary drug, particularly in the control of coccidiosis in poultry. This compound exhibits various biological activities that have been the subject of research, particularly in its efficacy against pathogens and its potential mechanisms of action. This article delves into the biological activity of this compound, presenting findings from diverse studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyquinoline backbone, which contributes to its biological activities. Its structure allows for interaction with various biological targets, making it effective against certain pathogens.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various strains of Eimeria , the causative agents of coccidiosis in poultry. The compound acts primarily through a coccidiostatic effect, inhibiting the development of the first schizogenous generation of these parasites.

Table 1: Efficacy of this compound Against Eimeria Species

| Eimeria Species | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Eimeria acervulina | 0.012% | High |

| Eimeria tenella | 0.015% | Moderate |

| Eimeria maxima | 0.010% | High |

The MIC values indicate that this compound is effective at low concentrations, suggesting a potent action against these parasites.

Research indicates that this compound interferes with the metabolic pathways of Eimeria species. The primary mechanism involves disruption of mitochondrial function and inhibition of nucleic acid synthesis, which are crucial for parasite survival and replication.

Case Study: Transcriptomic Analysis

A study conducted on the effects of this compound on Eimeria species utilized transcriptomic analysis to determine gene expression changes post-treatment. The findings revealed:

- Upregulation of genes associated with stress responses.

- Downregulation of genes involved in cell division and metabolism.

These changes suggest that this compound induces a stress response in Eimeria, leading to impaired growth and reproduction.

Safety and Resistance

While this compound is effective against coccidia, there are concerns regarding the development of resistance. Studies have noted that strains exposed to subtherapeutic levels may develop resistance over time. Continuous monitoring and strategic use are recommended to mitigate this risk.

Table 2: Resistance Development in Eimeria Strains

| Strain | Initial Sensitivity | Post-Treatment Sensitivity | Resistance Level |

|---|---|---|---|

| Eimeria acervulina | Sensitive | Resistant | High |

| Eimeria tenella | Sensitive | Moderately Resistant | Moderate |

特性

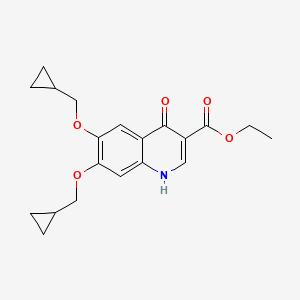

IUPAC Name |

ethyl 6,7-bis(cyclopropylmethoxy)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-2-24-20(23)15-9-21-16-8-18(26-11-13-5-6-13)17(7-14(16)19(15)22)25-10-12-3-4-12/h7-9,12-13H,2-6,10-11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLGHRMQCEPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC3CC3)OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173136 | |

| Record name | Cyproquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-08-6 | |

| Record name | Ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproquinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYPROQUINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YTS3855OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。